N-[(4-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide
Description
N-[(4-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide is a synthetic organic compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c22-16-11-9-15(10-12-16)14-23-19(26)8-2-1-5-13-25-20(27)17-6-3-4-7-18(17)24-21(25)28/h3-4,6-7,9-12H,1-2,5,8,13-14H2,(H,23,26)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIGQMFPGCFNLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2)CCCCCC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzylamine and 2,4-dioxo-1H-quinazoline-3-carboxylic acid.
Condensation Reaction: The 4-chlorobenzylamine is reacted with 2,4-dioxo-1H-quinazoline-3-carboxylic acid in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also involves stringent quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the 4-chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium methoxide (NaOCH3) in appropriate solvents.
Major Products
The major products formed from these reactions include various quinazoline derivatives with modified functional groups, which can be further explored for their biological activities.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex quinazoline derivatives with potential therapeutic properties.
Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action.
Medicine: The compound is investigated for its potential as a drug candidate for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide involves its interaction with specific molecular targets in the body. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- **N-[(4-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide
- **N-[(4-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)butanamide
- **N-[(4-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)heptanamide
Uniqueness
N-[(4-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide stands out due to its specific chain length and the presence of the 4-chlorophenyl group, which imparts unique chemical and biological properties
Biological Activity
N-[(4-chlorophenyl)methyl]-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide is a synthetic compound belonging to the quinazolinone family. Quinazolinones have garnered attention due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article delves into the biological activity of this specific compound, analyzing its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H18ClN3O3 |
| Molecular Weight | 345.79 g/mol |
| CAS Number | 896373-17-4 |
The compound features a quinazolinone core with a chlorophenyl group that enhances its biological activity through specific interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit various enzymes and receptors involved in disease pathways. It has been shown to interact with:
- Matrix Metalloproteinases (MMPs) : Particularly MMP-13, which plays a crucial role in tissue remodeling and inflammation. Inhibition of MMPs can lead to reduced tumor metastasis and improved outcomes in inflammatory diseases .
- Kinase Inhibition : The compound may modulate kinase activities, which are pivotal in cell signaling pathways related to proliferation and survival.
Biological Activity and Therapeutic Applications
Research indicates that compounds similar to this compound exhibit significant biological activities:
Anticancer Activity
In vitro studies have demonstrated that quinazolinone derivatives can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and the mitochondrial pathway of cell death .
Anti-inflammatory Effects
The compound's ability to inhibit MMPs suggests potential applications in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases. By reducing the activity of these enzymes, the compound may alleviate symptoms associated with tissue degradation .
Antimicrobial Properties
Some quinazolinone derivatives have shown efficacy against bacterial infections by disrupting bacterial cell wall synthesis or inhibiting DNA replication.
Case Studies
Several studies have explored the biological effects of quinazolinone derivatives:
- Study on MMP Inhibition : A study investigated the effects of various quinazolinone compounds on MMP activity in human fibroblast cells. Results indicated that certain derivatives significantly reduced MMP expression, correlating with decreased cell migration and invasion .
- Anticancer Activity Assessment : In a preclinical model of breast cancer, a related quinazolinone was shown to inhibit tumor growth by inducing apoptosis in cancer cells while sparing normal cells from cytotoxicity .
- Anti-inflammatory Research : Research focused on the anti-inflammatory properties of quinazolinones highlighted their potential in treating rheumatoid arthritis by modulating cytokine release from immune cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
